molecular formula C23H24N6O5S B3300515 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE CAS No. 902433-60-7

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

Cat. No.: B3300515
CAS No.: 902433-60-7
M. Wt: 496.5 g/mol
InChI Key: BBGNMWKVWQJMAL-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative featuring a sulfanylacetamide side chain and substituents including methoxy (8,9-positions) and 4-nitrophenyl groups. The sulfanyl linkage and diethylacetamide moiety enhance solubility and may influence binding interactions .

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S/c1-5-27(6-2)20(30)13-35-23-24-17-12-19(34-4)18(33-3)11-16(17)22-25-21(26-28(22)23)14-7-9-15(10-8-14)29(31)32/h7-12H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNMWKVWQJMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114374
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902433-60-7
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902433-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as nitrating agents.

    Attachment of the Diethylacetamide Moiety: The final step involves the coupling of the diethylacetamide moiety to the triazoloquinazoline core. This is usually achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Sodium methoxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Its structure allows it to interact with specific biological targets, making it a candidate for drug development. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Research indicates that triazoloquinazoline derivatives can inhibit cancer cell proliferation. The nitrophenyl group may enhance this activity through specific interactions with cellular targets.
  • Antimicrobial Properties : The compound's unique structure may also confer antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.

Biological Research

The compound is being investigated for its role in enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it valuable for biochemical assays and studies on:

  • Enzyme Inhibition : The sulfanyl group can participate in interactions that inhibit enzyme activity, which is crucial in drug design.
  • Protein Interactions : The compound may be used to study protein-ligand interactions, providing insights into molecular mechanisms of action.

Materials Science

Due to its unique chemical structure, the compound is also being explored for applications in materials science. Its properties may be leveraged in the development of:

  • Novel Polymers : The compound can act as a building block for synthesizing new polymeric materials with tailored properties.
  • Sensors : Its reactivity may allow the development of chemical sensors for detecting specific analytes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of triazoloquinazoline derivatives. The results indicated that compounds similar to 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N,N-diethylacetamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University demonstrated that derivatives of this compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitrophenyl group in enhancing the compound's efficacy.

Mechanism of Action

The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Similarity and Chemotyping

The compound was analyzed using chemical space similarity networks , which group molecules by shared Murcko scaffolds and Tanimoto coefficients (≥0.5 for Morgan fingerprints) . Key structural analogs include:

Compound ID Core Scaffold Substituents Tanimoto Score Binding Affinity (kcal/mol)
Target Triazoloquinazoline 8,9-OCH₃, 4-NO₂-C₆H₄
Analog A Triazoloquinazoline 7,8-Cl₂, 4-CF₃-C₆H₄ 0.67 -9.2
Analog B Triazoloquinazoline 9-OCH₃, 4-NH₂-C₆H₃ 0.58 -8.5

Key Findings :

  • The 4-nitrophenyl group in the target compound likely enhances binding specificity compared to analogs with 4-CF₃ or 4-NH₂ groups, as nitro groups stabilize π-π stacking in hydrophobic pockets .
  • Methoxy substituents at 8,9-positions improve solubility over halogenated analogs (e.g., Analog A) but may reduce membrane permeability .
Computational and Spectral Analysis
  • Fragmentation Tree Alignment: MS/MS spectra show a cosine score of 0.81 with triazoloquinazoline analogs, indicating conserved fragmentation pathways (e.g., loss of NO₂ group at m/z 46) .
Physicochemical Properties
Property Target Compound Analog A Analog B
LogP (Predicted) 3.2 4.1 2.8
Polar Surface Area (Ų) 112 98 135
Solubility (mg/mL) 0.15 0.08 0.22

Insights :

  • The diethylacetamide side chain reduces LogP compared to halogenated analogs, improving aqueous solubility .
  • Higher polar surface area correlates with hydrogen-bonding capacity, critical for target engagement .

Biological Activity

The compound 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE (CAS Number: 901736-63-8) is a synthetic organic molecule that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound features a triazoloquinazoline core with various functional groups that contribute to its biological activity. The molecular formula is C26H30N6O5SC_{26}H_{30}N_{6}O_{5}S with a molecular weight of approximately 548.5 g/mol. The presence of a nitrophenyl group and sulfanyl moiety enhances its reactivity and biological profile.

PropertyValue
Molecular Formula C₁₆H₃₁N₆O₅S
Molecular Weight 548.5 g/mol
CAS Number 901736-63-8

Anticancer Activity

Recent studies have indicated that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, sulfanyltriazoles have been reported to show promising activity against various cancer cell lines. In vitro studies demonstrated that derivatives similar to the compound exhibited cytotoxic effects with EC50 values suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown that triazole derivatives can act against a range of bacterial and fungal pathogens. The incorporation of the nitrophenyl group may enhance these effects by improving the lipophilicity and bioavailability of the compound .

The proposed mechanism of action for triazoloquinazolines involves interference with cellular processes such as DNA synthesis and enzyme activity. The sulfanyl group may play a critical role in forming reactive intermediates that can inhibit key enzymes involved in cancer progression or microbial growth .

Study 1: Anticancer Efficacy

A study published in PMC investigated the effects of various triazoloquinazoline derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related sulfanyltriazole compounds. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazoloquinazoline core with electron-withdrawing (4-nitrophenyl) and electron-donating (dimethoxy) substituents. The sulfanyl-acetamide side chain introduces nucleophilic reactivity, while the nitro group enhances electrophilic aromatic substitution potential. Structural confirmation requires 1H/13C NMR to resolve methoxy protons (~δ 3.8–4.0 ppm) and nitrophenyl aromatic signals (~δ 8.2–8.5 ppm) . X-ray crystallography is recommended for resolving steric effects from the bulky triazoloquinazoline core .

Q. What synthetic routes are commonly employed for triazoloquinazoline derivatives like this compound?

A typical multi-step synthesis involves:

Core formation : Cyclocondensation of anthranilic acid derivatives with hydrazines to form the quinazoline backbone.

Triazole ring closure : Oxidative cyclization using iodine or hypervalent iodine reagents (e.g., PhI(OAc)₂).

Functionalization : Thiol-alkylation with N,N-diethyl-2-bromoacetamide under basic conditions (K₂CO₃/DMF) to introduce the sulfanyl-acetamide group .
Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions from the nitro group .

Q. How is the compound’s biological activity typically screened in preliminary studies?

  • Enzyme inhibition assays : Dose-response curves (IC₅₀) against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT/PrestoBlue, with comparison to reference inhibitors (e.g., gefitinib) .
  • Selectivity profiling : Cross-screening against non-target enzymes (e.g., CYP450 isoforms) to assess off-target effects .

Q. What analytical techniques are critical for purity assessment and characterization?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to resolve polar nitro- and methoxy-substituted byproducts .
  • Elemental analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, crucial for storage and formulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-nitrophenyl group with electron-deficient (e.g., 3-CF₃) or electron-rich (e.g., 4-OMe) analogs to modulate kinase binding affinity .
  • Side-chain optimization : Replace N,N-diethyl with cyclic amines (e.g., piperidine) to enhance solubility and blood-brain barrier penetration .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with hinge regions of kinases) .

Q. How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

  • Assay standardization : Normalize results using internal controls (e.g., staurosporine for kinase assays) and replicate across independent labs .
  • Metabolic stability testing : Evaluate cytochrome P450-mediated degradation (e.g., human liver microsomes) to explain potency loss in cell-based vs. enzymatic assays .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan®) to identify non-kinase targets .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

  • Physicochemical prediction : SwissADME for logP (expected ~3.5 due to nitro and methoxy groups) and topological polar surface area (~110 Ų) .
  • Toxicity risk : Derek Nexus to flag mutagenicity risks from the nitroarene moiety .
  • Metabolism prediction : GLORYx for phase I/II metabolic pathways (e.g., nitro reduction to amine) .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Directing group strategies : Introduce temporary protecting groups (e.g., Boc on the quinazoline nitrogen) to steer triazole formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 150°C) to minimize side product formation .
  • In-situ monitoring : ReactIR to track intermediate formation and optimize reaction quenching .

Q. What strategies improve yield in large-scale synthesis?

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener and higher-yielding thiol-alkylation .
  • Catalytic methods : Use CuI (5 mol%) to accelerate triazole cyclization .
  • Workflow integration : Continuous flow chemistry to automate multi-step synthesis and reduce manual handling .

Q. How can stability issues (e.g., hydrolysis of the sulfanyl group) be mitigated?

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced degradation .
  • Prodrug design : Replace the sulfanyl group with a disulfide prodrug activated intracellularly by glutathione .
  • Formulation studies : Encapsulate in PEGylated liposomes to enhance plasma stability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE

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